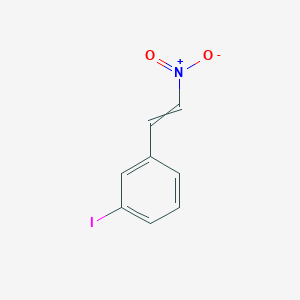

1-Iodo-3-(2-nitroethenyl)benzene

Description

Contextualization within the Landscape of Halogenated Nitroalkenes

Halogenated nitroalkenes represent a class of organic compounds characterized by the presence of both a halogen atom and a nitro group attached to an alkene backbone. This combination of functional groups imparts a unique and powerful reactivity to these molecules. The nitro group, being a strong electron-withdrawing group, activates the double bond, making it highly susceptible to nucleophilic attack. The halogen atom, in turn, can serve as a leaving group or participate in various cross-coupling reactions.

Nitroalkenes, in general, are valuable intermediates in a variety of chemical transformations. wikipedia.org Their reactivity makes them useful in Michael additions and Diels-Alder reactions, for example. wikipedia.org The introduction of a halogen atom to the nitroalkene structure, as seen in 1-Iodo-3-(2-nitroethenyl)benzene, further expands their synthetic utility.

Strategic Importance of Aryl Iodides as Synthetic Intermediates

Aryl iodides are highly prized intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. Among the aryl halides, the C-I bond is the weakest, making aryl iodides the most reactive substrates in a wide array of cross-coupling reactions. nih.govresearchgate.net These reactions, often catalyzed by transition metals like palladium, are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netmit.edu

The exceptional reactivity of aryl iodides makes them superior partners in transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netmit.edu This allows for the facile introduction of a diverse range of substituents onto the aromatic ring, a critical step in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While historically, some palladium-catalyzed C-N cross-coupling reactions showed modest results with aryl iodides, recent advancements have largely overcome these limitations. nih.gov

Overview of Nitroethenyl Groups as Versatile Synthons and Activating Moieties

The nitroethenyl group, -CH=CHNO₂, is a potent activating group and a versatile synthon in organic synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. youtube.com The strong electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and thus highly reactive towards nucleophiles.

This inherent electrophilicity makes the nitroethenyl group an excellent Michael acceptor, readily participating in conjugate addition reactions with a wide range of nucleophiles. wikipedia.org Furthermore, the nitro group can be subsequently transformed into a plethora of other functional groups, including amines, ketones, and oximes, adding to the synthetic versatility of nitroethenyl-containing compounds. nih.gov This ability to serve as a precursor to various functionalities underscores its importance as a synthon in the strategic planning of complex syntheses.

Elucidating the Unique Reactivity Profile of this compound

The unique reactivity of this compound stems from the orthogonal reactivity of its two key functional groups: the aryl iodide and the nitroethenyl moiety. This dual functionality allows for a stepwise or, in some cases, a one-pot reaction sequence where each functional group can be addressed independently under different reaction conditions.

The aryl iodide at the meta-position of the benzene (B151609) ring provides a handle for a multitude of transition metal-catalyzed cross-coupling reactions. researchgate.netmit.edu This allows for the introduction of various aryl, alkyl, or heteroatom-containing fragments. For instance, it can readily participate in Suzuki couplings with boronic acids, Heck couplings with alkenes, and Sonogashira couplings with terminal alkynes.

Concurrently, the nitroethenyl group serves as a powerful electrophile. wikipedia.org It can undergo Michael additions with a wide array of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the ethenyl chain. The nitro group in the resulting adduct can then be further manipulated. For example, reduction of the nitro group can yield a primary amine, providing a route to various nitrogen-containing heterocycles and other complex structures.

The presence of both of these reactive sites on a single molecule offers a strategic advantage in molecular design. A synthetic chemist can choose to first perform a cross-coupling reaction on the aryl iodide, followed by a transformation of the nitroethenyl group, or vice versa. This modularity allows for the rapid and efficient construction of a diverse library of complex organic molecules from a single, versatile starting material.

Identification of Current Research Gaps and Prospective Avenues for Investigation

While the individual reactivities of aryl iodides and nitroethenyl groups are well-established, the exploration of the combined and potentially synergistic reactivity of this compound remains an area with significant potential for further investigation.

Current Research Gaps:

Domino and Tandem Reactions: There is a lack of comprehensive studies on domino or tandem reaction sequences that exploit both the aryl iodide and the nitroethenyl functionalities in a single synthetic operation. Developing such reactions would significantly enhance the synthetic efficiency and atom economy of processes utilizing this building block.

Asymmetric Transformations: The development of catalytic asymmetric methods for reactions involving the nitroethenyl group of this compound is an underexplored area. Enantioselective Michael additions, for instance, would provide access to chiral molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Complex Heterocycles: While the potential for this compound to serve as a precursor for heterocyclic synthesis is clear, the full scope of its utility in the construction of novel and complex heterocyclic scaffolds has yet to be fully realized.

Investigation of Electronic Effects: A detailed investigation into the electronic interplay between the iodo and nitroethenyl substituents and its influence on the reactivity of both the aromatic ring and the side chain could lead to a more nuanced understanding and predictable control of its chemical behavior.

Prospective Avenues for Investigation:

Development of Novel Multi-component Reactions: Designing new multi-component reactions where this compound acts as a key building block could lead to the rapid assembly of complex molecular architectures.

Application in Materials Science: The unique electronic properties conferred by the iodo and nitro groups suggest that derivatives of this compound could be explored for applications in materials science, such as in the development of novel organic electronic materials.

Synthesis of Biologically Active Molecules: The versatile reactivity of this compound makes it an attractive starting material for the synthesis of libraries of compounds for biological screening, potentially leading to the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6INO2 |

|---|---|

Molecular Weight |

275.04 g/mol |

IUPAC Name |

1-iodo-3-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C8H6INO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H |

InChI Key |

UOMPHARQWBEJHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Iodo 3 2 Nitroethenyl Benzene and Analogous Structures

Diverse Approaches to Constructing the Nitroethenyl Moiety

The formation of the carbon-carbon double bond in β-nitrostyrenes is a critical step in the synthesis of 1-iodo-3-(2-nitroethenyl)benzene. Several classic and modern synthetic reactions can be employed for this purpose, each with its own advantages and substrate scope.

Optimized Henry Reaction and its Catalytic Variants for β-Nitrostyrene Synthesis

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the context of β-nitrostyrene synthesis, this involves the reaction of a substituted benzaldehyde (B42025) with a nitroalkane, typically nitromethane (B149229). wikipedia.orgrsc.org The initial product is a β-nitro alcohol, which can then be dehydrated to yield the desired nitroalkene. wikipedia.org

The reaction is initiated by the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org Protonation of the resulting alkoxide gives the β-nitro alcohol. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org

Conventional methods for the Henry reaction often require prolonged reaction times and may result in side products. rsc.orgsciencemadness.org To address these limitations, several optimized and catalytic variants have been developed. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. researchgate.net For instance, the condensation of aldehydes with nitromethane using a catalytic amount of ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce β-nitrostyrenes in high yields without the need for a solvent. researchgate.net

Catalytic systems for the Henry reaction have also been extensively explored to enhance efficiency and selectivity. Both base-catalyzed and, more recently, metal-catalyzed versions have been developed. organic-chemistry.org For example, gel-entrapped base catalysts, such as potassium hydroxide (B78521) in agar-agar gel, have been shown to be effective for the synthesis of conjugated nitroalkenes under mild conditions. mdma.ch Furthermore, significant advancements have been made in developing enantioselective Henry reactions using chiral metal catalysts, which are crucial for the synthesis of chiral β-nitro alcohols and their derivatives. wikipedia.orgorganic-chemistry.org

Knoevenagel Condensation Strategies for Olefin Formation

The Knoevenagel condensation is another powerful method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and typically results in the formation of an α,β-unsaturated product after spontaneous dehydration. wikipedia.orgsigmaaldrich.com For the synthesis of nitroethenyl compounds, a compound with a nitro group attached to the active methylene carbon is used.

The reaction is generally catalyzed by a weak base, such as an amine. wikipedia.org The catalyst deprotonates the active methylene compound to form a carbanion, which then adds to the carbonyl group of the aldehyde or ketone. sigmaaldrich.com Subsequent elimination of a water molecule yields the α,β-unsaturated product. sigmaaldrich.com

A variety of catalysts have been employed for the Knoevenagel condensation, including ionic liquids and solid-phase catalysts, which can offer advantages in terms of ease of separation and catalyst recycling. rsc.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig-Type and Horner-Wadsworth-Emmons Olefination Protocols

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes with high stereoselectivity. wikipedia.orgmnstate.edu These reactions involve the reaction of a phosphorus ylide (a Wittig reagent) or a phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgwikipedia.org

In the Wittig reaction, a triphenylphosphonium ylide reacts with a carbonyl compound to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions, which are generally more nucleophilic than the corresponding Wittig reagents. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

For the synthesis of nitroalkenes, α-nitrophosphonates can be used in a modified HWE reaction. thieme-connect.com The reaction of an α-nitrophosphonate anion with an aldehyde can provide trisubstituted nitroalkenes in moderate to excellent yields. thieme-connect.com

| Olefination Reaction | Reagent Type | Typical Product Stereochemistry | Key Byproduct |

| Wittig Reaction | Phosphorus Ylide | (Z)-alkene (non-stabilized ylides), (E)-alkene (stabilized ylides) | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-alkene | Water-soluble phosphate (B84403) ester |

Multicomponent Reactions Incorporating Nitroalkene Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgnih.gov Several MCRs can be adapted to include the formation of a nitroalkene moiety.

The nitro-Mannich reaction, also known as the aza-Henry reaction, is the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org This reaction is a valuable tool for the synthesis of nitrogen-containing compounds. wikipedia.org One-pot procedures combining a 1,4-addition to a nitroalkene followed by a nitro-Mannich reaction have been developed, allowing for the construction of complex molecules with multiple stereocenters. ucl.ac.uk

Furthermore, domino reactions involving a Michael addition of an enamine to a nitroalkene, followed by an intramolecular aldol-type cyclization, have been utilized in organocatalytic syntheses to create complex cyclic structures. wordpress.com These MCRs offer a high degree of atom economy and can generate significant molecular complexity in a single synthetic operation.

Precision Techniques for Introducing the Aryl Iodide Substituent

The introduction of an iodine atom onto the benzene (B151609) ring is the second crucial step in the synthesis of this compound. The regioselectivity of this iodination is paramount to ensure the correct substitution pattern.

Regioselective Iodination of Substituted Benzenes

The direct iodination of aromatic compounds can be challenging due to the low electrophilicity of iodine. acs.org Therefore, various methods have been developed to activate iodine or use more potent iodinating agents. acs.org The choice of iodination method often depends on the electronic nature of the substituents already present on the benzene ring.

For electron-rich arenes, electrophilic aromatic substitution with reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted or Lewis acid can be effective. organic-chemistry.org The regioselectivity is governed by the directing effects of the existing substituents.

A metal- and base-free method for the synthesis of aryl iodides involves the reaction of arylhydrazines with iodine in dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.govresearchgate.net In this reaction, the arylhydrazine is oxidized by iodine to form an arenediazonium salt, which then reacts with iodide to form the aryl iodide. acs.orgnih.gov This method tolerates a wide variety of functional groups. acs.orgnih.gov

Another approach involves the Sandmeyer-type reaction, where an amino group on the benzene ring is converted to a diazonium salt, which is then displaced by iodide. stackexchange.com This method is particularly useful for introducing iodine at a specific position when a corresponding aniline (B41778) derivative is readily available.

For arenes that are less reactive, stronger electrophilic iodinating systems are required. organic-chemistry.org For instance, a combination of iodine with an oxidizing agent like Selectfluor™ can be used for the iodination of deactivated or sterically hindered benzenes. organic-chemistry.org The regioselectivity in these cases is often controlled by a combination of electronic and steric factors. organic-chemistry.org Additionally, indium(III)-catalyzed cyclotrimerization of alkynes in the presence of 2-iodophenol (B132878) has been reported as a method for the regioselective synthesis of 1,3,5-substituted benzenes, which could be a potential route for preparing specifically substituted aryl iodides. nih.gov

Recent advances have also focused on the use of silver(I) sulfonates in combination with iodine to generate highly reactive sulfonyl hypoiodites, which have shown promise for the selective C-H iodination of complex (hetero)arenes. acs.orgnih.gov

| Iodination Method | Reagent(s) | Substrate Scope | Key Features |

| Electrophilic Iodination | NIS/Acid Catalyst | Electron-rich arenes | Mild conditions, regioselectivity directed by substituents. organic-chemistry.org |

| From Arylhydrazines | I₂/DMSO | Wide range of functional groups | Metal- and base-free. acs.orgnih.gov |

| Sandmeyer-Type Reaction | NaNO₂/H⁺, then KI | Anilines | Specific positioning of iodine. stackexchange.com |

| Activated Iodination | I₂/Selectfluor™ | Deactivated/Sterically hindered arenes | Progressive iodination at less hindered positions. organic-chemistry.org |

| Silver-Mediated Iodination | Ag(I) Sulfonate/I₂ | Complex (hetero)arenes | Generation of highly reactive iodinating species. acs.orgnih.gov |

Diazotization-Iodination (Sandmeyer) Reactions from Corresponding Anilines

The process is initiated by the diazotization of the primary amine. This is typically achieved by treating the aniline derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.gov

Once the arenediazonium salt is formed, it serves as an excellent leaving group (N₂ gas). The introduction of a solution of potassium iodide (KI) to the diazonium salt facilitates the substitution of the diazonium group with iodide. numberanalytics.com While many Sandmeyer reactions (e.g., chlorination, bromination) require a copper(I) salt as a catalyst, the iodination often proceeds effectively without a catalyst due to the high nucleophilicity of the iodide ion. numberanalytics.com The reaction is an example of a radical-nucleophilic aromatic substitution. numberanalytics.comchinesechemsoc.org

The general scheme is as follows:

Diazotization: Formation of the diazonium salt from 3-(2-nitroethenyl)aniline.

Iodination: Substitution of the diazonium group with iodide from KI.

Table 1: Typical Reaction Conditions for Sandmeyer Iodination

| Step | Reagents | Typical Conditions | Purpose |

| Diazotization | 3-(2-nitroethenyl)aniline, NaNO₂, HCl(aq) | 0-5 °C, Aqueous solution | Convert the amino group to a diazonium salt. nih.gov |

| Iodination | Arenediazonium salt, KI | Room temperature or gentle warming | Displace the diazonium group with an iodide ion. numberanalytics.com |

This method's primary advantage is its wide applicability for creating substitution patterns that are not easily achievable through direct electrophilic substitution. chinesechemsoc.org

Transition-Metal-Catalyzed Aryl Iodide Synthesis (e.g., Palladium-mediated)

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions as powerful alternatives for forming carbon-halogen bonds, offering milder conditions and improved selectivity. researchgate.net Palladium-catalyzed reactions are particularly prominent for the synthesis of aryl iodides. These methods often proceed via C-H activation, where a catalyst selectively functionalizes a specific carbon-hydrogen bond on the aromatic ring. researchgate.netthieme-connect.com

For the synthesis of this compound, a palladium catalyst could be used to directly iodinate a precursor like 1-(2-nitroethenyl)benzene. The reaction typically involves a palladium(II) catalyst, an oxidant, and an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). Directing groups on the substrate can be used to control the position of iodination (regioselectivity). For instance, a meta-directing group would favor the formation of the 1,3-disubstituted product. chinesechemsoc.org

Another approach is a halogen exchange reaction, where an aryl bromide or chloride is converted into the corresponding aryl iodide. Palladium-catalyzed protocols have been developed for these transformations as well. nih.govnih.gov For example, 1-bromo-3-(2-nitroethenyl)benzene (B12436200) could be converted to the iodo-derivative using a palladium catalyst, a suitable ligand, and an iodide source.

Table 2: Comparison of Iodination Methods

| Method | Reagent Type | Catalyst Example | Key Advantages |

| Sandmeyer | Diazonium Salt, KI | Often none needed | Well-established, good for specific substitution patterns. numberanalytics.comchinesechemsoc.org |

| C-H Iodination | Arene, I₂ or NIS | Pd(OAc)₂ | High atom economy, avoids pre-functionalization. researchgate.net |

| Halogen Exchange | Aryl Bromide, Iodide Source | Pd(dba)₂, Ligand | Utilizes readily available aryl bromides. nih.gov |

These catalytic methods are at the forefront of synthetic innovation, providing pathways that can be more efficient and tolerant of various functional groups compared to traditional methods. researchgate.netthieme-connect.com

Convergent and Divergent Synthetic Pathways for this compound

The construction of a disubstituted benzene ring like this compound requires careful strategic planning, which can be approached through either convergent or divergent pathways.

Convergent Synthesis: In a convergent approach, the two main fragments of the molecule, the '3-iodophenyl' unit and the 'nitroethenyl' unit, would be synthesized separately and then joined. For instance, 3-iodobenzaldehyde (B1295965) could be reacted with nitromethane in a Henry (nitroaldol) reaction to form the nitroethenyl group. This is often the most direct route for this specific target.

Divergent Synthesis: A divergent strategy would start from a common precursor that is later modified to create a variety of related structures. For example, starting with 2,3,5-triiodobenzoic acid, a series of reactions could be used to generate different 1,3,5-trisubstituted benzenes. rsc.org While more complex for a single target, this approach is valuable for creating a library of analogous compounds for structure-activity relationship studies.

Sequential Functionalization Strategies and Order of Introduction

The order in which the iodo and nitroethenyl substituents are introduced is critical and depends on the directing effects of the functional groups. There are two primary logical sequences for a linear synthesis starting from a simpler benzene derivative:

Route A: Iodination followed by formation of the nitroethenyl group.

Nitration of Iodobenzene: Iodobenzene is subjected to nitration (HNO₃, H₂SO₄). The iodo group is an ortho-, para-director, so this step would yield a mixture of 2-iodonitrobenzene and 4-iodonitrobenzene, not the desired 3-iodonitrobenzene. Therefore, this direct sequence is not viable.

Alternative Iodination: A more effective approach starts with nitrobenzene. Nitration of benzene followed by a Sandmeyer reaction on the resulting aniline is a common strategy. To get the meta-substitution, one could start with 3-nitroaniline, perform the Sandmeyer iodination to get 1-iodo-3-nitrobenzene (B31131), reduce the nitro group to an amine, convert it to a benzaldehyde, and then perform the Henry reaction. This is a lengthy but controlled process. A more direct version of Route A starts with 3-iodobenzaldehyde, which is commercially available or can be synthesized. This aldehyde can then undergo a Henry reaction with nitromethane, followed by dehydration, to install the nitroethenyl group.

Route B: Formation of the nitroethenyl group followed by iodination.

Henry Reaction: Benzaldehyde is reacted with nitromethane to form (2-nitroethenyl)benzene.

Iodination: The (2-nitroethenyl)benzene is then iodinated. The nitroethenyl group is strongly deactivating and a meta-director. Therefore, electrophilic iodination would be expected to place the iodine at the meta-position, yielding the desired this compound.

The choice between these routes depends on the availability of starting materials, reaction yields, and the ease of purification. Route A, starting from 3-iodobenzaldehyde, is often preferred for its high regiochemical control.

Chemo- and Regioselectivity Control in Complex Reaction Sequences

Controlling chemo- and regioselectivity is paramount in multi-step aromatic synthesis. mdpi.com

Regioselectivity refers to the control of the position of substitution on the aromatic ring. In the synthesis of this compound, the goal is to achieve the meta (1,3) substitution pattern. This is governed by the electronic properties of the substituents already on the ring.

An iodo group is an ortho-, para-director.

A nitro group (-NO₂) and a nitroethenyl group (-CH=CHNO₂) are deactivating and meta-directors. This difference is the key to planning the synthetic sequence. If one performs an electrophilic substitution on iodobenzene, a mixture of ortho and para products will result. Conversely, performing an electrophilic substitution on a benzene ring bearing a nitro or nitroethenyl group will direct the incoming group to the meta position. chegg.com

Chemoselectivity is the ability to react with one functional group in the presence of others. For example, during the formation of the nitroethenyl group via the Henry reaction from 3-iodobenzaldehyde, the reaction conditions must be chosen to selectively target the aldehyde group without affecting the iodo-substituent. Similarly, if reducing a nitro group to an amine on a molecule that also contains a nitroethenyl group, a reducing agent must be selected that does not also reduce the C=C double bond of the nitroethenyl moiety.

Careful selection of reagents and reaction sequences, often involving the use of protecting groups, is essential to navigate these selectivity challenges and efficiently produce the target molecule. mdpi.com

Implementation of Sustainable and Green Chemistry Principles in Synthetic Route Development

Modern synthetic chemistry places a strong emphasis on sustainability. nih.gov The development of synthetic routes for this compound can incorporate several green chemistry principles.

Greener Sandmeyer Reactions: Traditional Sandmeyer reactions can be hazardous. geeksforgeeks.org Recent research focuses on making this process more environmentally benign. This includes using alternative solvents to reduce the use of large volumes of volatile organic compounds and developing catalyst-free or recyclable catalyst systems. numberanalytics.comnumberanalytics.com A notable innovation is the use of mechanochemistry, where ball milling activates piezoelectric materials to drive the reaction, minimizing or eliminating the need for solvents. acs.org

Sustainable Henry Reactions: The Henry reaction is a powerful C-C bond-forming reaction. Green approaches to this reaction focus on avoiding hazardous organic solvents and harsh bases.

Solvent-free conditions: Using solid-supported catalysts, such as a polymer-supported base (PS-BEMP), can allow the reaction to proceed efficiently without a solvent, simplifying purification and reducing waste. tandfonline.comresearchgate.net

Aqueous Media: Performing the reaction in water, often with the help of a surfactant, is another green alternative to traditional organic solvents. organic-chemistry.org

Biowaste-derived Catalysts: Innovative research has shown that ash from banana peels can act as an effective heterogeneous catalyst for the Henry reaction under solvent-free conditions, turning waste into a useful material. rsc.org

By integrating these sustainable practices, the synthesis of complex molecules like this compound can be achieved with a reduced environmental footprint, aligning with the goals of modern green chemistry.

Comprehensive Mechanistic Investigations and Reactivity Studies of 1 Iodo 3 2 Nitroethenyl Benzene

Intrinsic Reactivity of the Nitroethenyl Group

The nitroethenyl moiety is the primary center of reactivity in 1-Iodo-3-(2-nitroethenyl)benzene. The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, polarizes the carbon-carbon double bond. This polarization renders the β-carbon (the carbon atom further from the benzene (B151609) ring) highly electrophilic and susceptible to attack by a wide array of nucleophiles. This electronic characteristic is the foundation for its participation in nucleophilic additions, pericyclic reactions, and selective reductions.

Nucleophilic Addition Reactions to the Activated Alkene (Michael Additions)

The conjugate addition of nucleophiles to the electron-deficient alkene of the nitroethenyl group, known as the Michael addition, is a cornerstone of its reactivity. nih.gov This reaction is a reliable method for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The resulting product is typically a substituted nitroalkane, which can then undergo further transformations.

The addition of carbon-based nucleophiles to this compound is a powerful tool for carbon skeleton elaboration. The reaction is highly regioselective, with the nucleophile exclusively attacking the β-position of the nitroethenyl group due to the electronic activation provided by the nitro group. A variety of stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds, enamines, and organometallic reagents, can serve as effective nucleophiles. nih.govnsf.gov The stereochemical outcome of the addition can often be controlled by the choice of reactants, catalysts, and reaction conditions.

The conjugate addition of carbon nucleophiles to nitroalkenes like this compound is a synthetically valuable process for creating complex functionalized products from the resulting Michael adducts. nih.gov

Table 1: Examples of Carbon-Centered Nucleophiles for Michael Addition

| Nucleophile Class | Specific Example | Expected Product Structure |

|---|---|---|

| 1,3-Dicarbonyl Compounds | Acetylacetone | 3-(1-(3-Iodophenyl)-2-nitroethyl)-2,4-pentanedione |

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-Iodo-3-(1-nitropropan-2-yl)benzene |

| Enolates | Cyclohexanone (B45756) enolate | 2-(1-(3-Iodophenyl)-2-nitroethyl)cyclohexan-1-one |

Oxygen, nitrogen, and sulfur-based nucleophiles readily add to the activated alkene of this compound. nih.gov These reactions are fundamental for introducing heteroatomic functionality into the molecule. Thiols, being potent nucleophiles, are particularly effective in this transformation. nih.gov The addition of amines (amino-yne reactions), alcohols (hydroxyl-yne reactions), and thiols (thiol-yne reactions) to activated alkynes follows a similar principle of nucleophilic conjugate addition. nih.gov The resulting adducts are valuable intermediates for the synthesis of more complex molecules.

Table 2: Examples of Heteroatom Nucleophiles for Michael Addition

| Nucleophile Class | Specific Example | Expected Product Structure |

|---|---|---|

| O-based Nucleophiles | Sodium methoxide (B1231860) (NaOCH₃) | 1-Iodo-3-(1-methoxy-2-nitroethyl)benzene |

| N-based Nucleophiles | Piperidine | 1-(1-(3-Iodophenyl)-2-nitroethyl)piperidine |

Pericyclic Reactions: Diels-Alder Cycloadditions and Other Cycloaddition Modes

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile ("diene-loving") for Diels-Alder reactions. masterorganicchemistry.com In this [4+2] cycloaddition, it can react with an electron-rich conjugated diene to form a six-membered ring. masterorganicchemistry.com The reaction proceeds by breaking three pi bonds to form two new carbon-carbon sigma bonds and one new pi bond. masterorganicchemistry.com The presence of the electron-withdrawing nitro group accelerates the reaction with electron-donating groups on the diene. masterorganicchemistry.com

Furthermore, nitroalkenes can sometimes function as heterodienes in [4+2] cycloadditions, where the nitro group itself participates in the reaction. This dual reactivity expands the synthetic utility of this compound in constructing cyclic and heterocyclic systems. sci-hub.se

Chemoselective Reduction Pathways of the Nitro Group and Olefinic Bond

The presence of three potentially reducible functional groups—the nitro group, the alkene, and the carbon-iodine bond—presents a challenge and an opportunity for chemoselective reduction. The choice of reducing agent and reaction conditions is critical to selectively target one group over the others.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using reagents like tin(II) chloride (SnCl₂) or iron metal in acidic media. commonorganicchemistry.com These methods are generally mild enough to leave the olefinic bond and the aryl iodide intact.

Reduction of the Alkene: Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. However, standard conditions using palladium on carbon (Pd/C) will also reduce the nitro group and can cause dehalogenation (loss of iodine). commonorganicchemistry.com

Simultaneous Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines. commonorganicchemistry.com Catalytic hydrogenation (H₂/Pd/C) can reduce both the nitro group and the alkene.

Preserving the Halogen: Raney nickel is often a preferred catalyst for hydrogenation when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Table 3: Selectivity of Various Reducing Agents

| Reducing Agent | Functional Group Reduced | Conditions | Notes |

|---|---|---|---|

| SnCl₂ / HCl | Nitro group to Amine | Mild | High chemoselectivity for the nitro group. commonorganicchemistry.com |

| Fe / AcOH | Nitro group to Amine | Mild, acidic | A classic and mild method for nitro reduction. commonorganicchemistry.com |

| H₂ / Raney Nickel | Nitro group and/or Alkene | Catalytic hydrogenation | Can be selective; less prone to dehalogenation than Pd/C. commonorganicchemistry.com |

| H₂ / Pd/C | Nitro group and Alkene | Catalytic hydrogenation | Powerful, often non-selective; risk of dehalogenation. commonorganicchemistry.com |

| NaBH₄ | Nitro group (to hydroxylamine (B1172632) or amine) | Varies with additives | Typically reduces nitroarenes in the presence of specific catalysts or promoters. researchgate.net |

Transformations of the Nitro Group to Other Functionalities (e.g., Nef Reaction)

Following a Michael addition to this compound, the resulting saturated nitroalkane intermediate can be converted into a carbonyl compound via the Nef reaction. organic-chemistry.orgwikipedia.org This transformation is a powerful method for converting a nitro group into a ketone or aldehyde.

The classical Nef reaction involves two key steps:

Deprotonation: The nitroalkane, which has an acidic proton at the α-carbon, is treated with a base to form a nitronate salt. organic-chemistry.orgwikipedia.org

Hydrolysis: The nitronate salt is then carefully hydrolyzed under strong acidic conditions (pH < 1) to yield the corresponding carbonyl compound and nitrous oxide. organic-chemistry.orgalfa-chemistry.com

Various modified procedures for the Nef reaction exist, including oxidative and reductive methods, which can improve yields and reduce side reactions. organic-chemistry.orgalfa-chemistry.com For example, using oxidizing agents like ozone or potassium permanganate (B83412) can also effect the conversion. wikipedia.org The Nef reaction significantly enhances the synthetic utility of the initial Michael addition, allowing the nitro group to serve as a masked carbonyl functionality.

Distinct Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in aryl iodides is the weakest among the aryl halides, making it a highly reactive site for a variety of transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming C-C bonds. Aryl iodides are premium substrates for these transformations due to the ease with which they undergo oxidative addition to a Pd(0) complex, the initial step in the catalytic cycle. fishersci.co.uklibretexts.org The presence of the electron-withdrawing nitroethenyl group on the aromatic ring is expected to further facilitate this step, enhancing the reactivity of the C-I bond.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is widely used to form biaryl structures. For this compound, this reaction would provide a direct route to substituted stilbene (B7821643) analogs. The general reactivity trend for the halide partner is R-I > R-Br > R-OTf >> R-Cl. fishersci.co.uk

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is exceptionally useful for synthesizing arylalkynes. organic-chemistry.org The reaction can be performed under mild conditions, often at room temperature. wikipedia.orglibretexts.org The coupling of this compound with various alkynes would yield conjugated enyne systems.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov The catalytic cycle involves oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org Reacting this compound with alkenes would lead to the synthesis of more complex and extended π-conjugated systems.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 3-(2-Nitroethenyl)-1,1'-biphenyl derivatives |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-(Alk-1-yn-1-yl)-3-(2-nitroethenyl)benzene |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / PPh₃ / Et₃N | 1-(2-Nitroethenyl)-3-((E)-2-substituted-vinyl)benzene |

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, but it proceeds through a mechanism distinct from the Sₙ1 and Sₙ2 pathways of alkyl halides. libretexts.org The most common SNAr pathway is the addition-elimination mechanism.

This mechanism involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination: The leaving group departs, restoring the aromaticity of the ring. youtube.com

The rate-determining step is typically the formation of the Meisenheimer complex. youtube.com This reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are crucial for stabilizing the negative charge of the intermediate through resonance. libretexts.orgyoutube.com

For aryl halides that are poor substrates for the addition-elimination SNAr mechanism, an alternative pathway, the elimination-addition mechanism, can occur under the influence of a very strong base (e.g., sodium amide, NaNH₂). youtube.comyoutube.com This pathway proceeds via a highly reactive aryne intermediate, commonly known as a benzyne (B1209423).

The mechanism involves:

Elimination: The strong base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group. Subsequent elimination of the leaving group (iodide) generates the benzyne intermediate with a formal triple bond within the aromatic ring. youtube.com

Addition: A nucleophile then attacks one of the two carbons of the aryne triple bond, followed by protonation (typically from the solvent) to yield the final product. youtube.com

For this compound, benzyne formation would require deprotonation at either the C-2 or C-4 position. The acidity of these protons is enhanced by the inductive effect of the adjacent iodine and the powerful electron-withdrawing nature of the nitroethenyl group. The resulting aryne intermediate, 4-(2-nitroethenyl)benzyne, could then be attacked by a nucleophile at either C-1 or C-2, potentially leading to a mixture of regioisomeric products.

Synergistic and Antagonistic Electronic Effects Between the Nitroethenyl and Aryl Iodide Groups

The electronic character of the aromatic ring in this compound is dominated by the powerful electron-withdrawing nature of the nitroethenyl substituent. This group deactivates the ring through both a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M). This makes the entire aromatic system significantly electron-deficient.

Synergistic Effects: The iodine atom is an electronegative halogen that also deactivates the ring through its own -I effect. In this sense, the deactivating inductive effects of both groups are synergistic, making the ring highly resistant to electrophilic aromatic substitution.

Antagonistic Effects: While iodine is inductively withdrawing, it can act as a weak π-donor (+M effect) through its lone pairs. However, this effect is negligible compared to the overwhelming electron-withdrawing power of the nitroethenyl group.

The primary consequence of the nitroethenyl group's influence is the pronounced electron-poor nature of the π-system. This globally activates the molecule towards reactions involving nucleophiles, even if specific positions are not activated for the classic addition-elimination SNAr mechanism. youtube.com

The presence of multiple reactive sites—the C-I bond, the aromatic protons, and the electrophilic β-carbon of the nitroethenyl group (a Michael acceptor)—allows for controlled, site-selective transformations by carefully choosing reaction conditions.

Targeting the Aryl Iodide: As detailed in section 3.2.1, palladium-catalyzed cross-coupling reactions provide a reliable method to selectively functionalize the C-I bond without disturbing the nitroethenyl group. nih.gov The choice of catalyst and coupling partner directs the reaction exclusively to this site.

Targeting the Nitroethenyl Group: The nitroethenyl moiety is a classic Michael acceptor, susceptible to conjugate addition by soft nucleophiles. This provides a reactive handle that is orthogonal to the C-I bond's reactivity in cross-coupling reactions. A soft nucleophile (e.g., a thiol or an enolate) would likely attack the β-carbon of the double bond, leaving the aryl iodide untouched.

Achieving Site Selectivity: A synthetic chemist can exploit these differing reactivities to build molecular complexity in a controlled manner. For instance, one could first perform a Suzuki-Miyaura coupling at the C-I position and then, in a subsequent step, perform a Michael addition on the nitroethenyl group. This demonstrates how the distinct electronic properties and inherent reactivities of the two functional groups can be leveraged to achieve high levels of site selectivity in a multi-functionalized system.

Strategic Applications of 1 Iodo 3 2 Nitroethenyl Benzene As a Versatile Synthetic Building Block

Precursor in the Construction of Diverse Heterocyclic Frameworks

The structure of 1-iodo-3-(2-nitroethenyl)benzene is well-suited for the synthesis of a variety of heterocyclic compounds. The nitroethenyl group can be chemically modified to participate in cyclization reactions. For instance, reduction of the nitro group to an amine, followed by intramolecular reactions, could yield various nitrogen-containing heterocycles.

One potential pathway involves the reduction of the nitro group to an amino group, which could then be acylated. The resulting amide could undergo intramolecular cyclization, facilitated by the presence of the iodo group through transition metal catalysis, to form lactams fused to the benzene (B151609) ring.

Another plausible route is the use of the nitroalkene in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. The electron-withdrawing nature of the nitro group activates the double bond for such transformations. Subsequent manipulation of the iodo- and nitro- functionalities within the cycloadduct could lead to a wide array of complex heterocyclic systems.

Potential Heterocycle Syntheses:

| Starting Material | Reagents | Potential Heterocyclic Product |

| This compound | 1. Fe/HCl; 2. Ac₂O; 3. Pd-catalyst, Base | Indole or quinoline (B57606) derivatives |

| This compound | Butadiene | Tetrahydroquinoline derivatives |

Utility in the Formation of Substituted Carbocyclic Ring Systems

The reactivity of the nitroethenyl group can be harnessed for the construction of carbocyclic systems. As a potent Michael acceptor, this compound can react with a variety of nucleophiles, leading to the formation of new carbon-carbon bonds. This can be the initial step in a sequence leading to the formation of five- or six-membered rings.

For example, a Michael addition of a malonate ester anion to this compound would yield an adduct that, after reduction of the nitro group and subsequent intramolecular condensation, could form a substituted cyclohexanone (B45756) ring. The iodo-substituent remains available for further functionalization of the newly formed carbocycle.

Intermediate for the Synthesis of Polyfunctionalized Aryl-Substituted Olefins and Alkynes

The aryl iodide is a key functional group for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, while the nitroethenyl group can be retained or transformed.

The Heck reaction, for instance, could be employed to couple this compound with various alkenes, leading to the formation of complex stilbene (B7821643) and styrene (B11656) derivatives. researchgate.net Similarly, Sonogashira coupling with terminal alkynes would yield aryl alkynes, which are valuable intermediates in their own right. The Suzuki and Stille couplings could introduce aryl, heteroaryl, or alkyl groups.

Potential Cross-Coupling Reactions:

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Heck | Alkene (e.g., n-butyl acrylate) | Pd-based catalyst | Substituted cinnamate |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst | Aryl alkyne |

| Suzuki | Boronic acid | Pd catalyst, Base | Biaryl derivative |

Development of Novel Methodologies in Organic Catalysis and Reagent Design

While there is no specific literature on the use of this compound in catalysis, its structure suggests potential applications. The molecule could serve as a scaffold for the synthesis of novel ligands for transition metal catalysis. For example, the iodo group could be displaced by a phosphine-containing nucleophile, and the nitro group could be reduced and functionalized to create a bidentate ligand with both a soft phosphorus donor and a hard nitrogen donor. Such ligands could find use in asymmetric catalysis.

Furthermore, the compound itself could be explored as a substrate in the development of new catalytic methods, particularly those involving the activation of C-I bonds or transformations of the nitroalkene moiety.

Role in Cascade and Domino Reactions for Increased Molecular Complexity

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful strategy for building molecular complexity efficiently. ub.edu The bifunctional nature of this compound makes it an ideal candidate for designing such reaction sequences.

A hypothetical cascade could be initiated by a Heck reaction at the iodo position, followed by a Michael addition to the nitroalkene moiety by a nucleophile present in the reaction mixture. Another possibility is a Sonogashira coupling followed by an intramolecular cyclization involving the nitro group, potentially triggered by a change in reaction conditions. The development of such cascade reactions would represent a significant advance in synthetic efficiency. rsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Iodo 3 2 Nitroethenyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁵N, potentially ¹²⁹I)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-Iodo-3-(2-nitroethenyl)benzene, providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to provide key insights into the arrangement of hydrogen atoms. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm) due to the influence of the iodo and nitroethenyl substituents. The vinyl protons of the -(CH=CHNO₂) group would exhibit characteristic chemical shifts and coupling constants. The trans configuration, which is common for such compounds, would result in a large coupling constant (J ≈ 12-18 Hz) between the two vinyl protons.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the iodo substituent. The carbons of the vinyl group would resonate in the olefinic region of the spectrum.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can be a powerful tool for probing the electronic environment of the nitrogen atom in the nitro group. epa.govresearchgate.net The chemical shift of the ¹⁵N nucleus is highly sensitive to the electronic effects of the conjugated system.

¹²⁹I NMR: The feasibility of ¹²⁹I NMR spectroscopy for this compound is limited due to the quadrupolar nature of the iodine nucleus and its low receptivity. nih.gov While theoretically possible, obtaining a high-resolution spectrum would be technically challenging.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.5 | Complex multiplet pattern |

| ¹H (Vinyl) | 7.5 - 8.0 | Doublets with large coupling constants |

| ¹³C (Aromatic) | 120 - 150 | Six distinct signals |

| ¹³C (Vinyl) | 130 - 145 | Two signals |

| ¹⁵N (Nitro) | -20 to +20 | Relative to nitromethane (B149229) |

Mass Spectrometry (MS) Techniques (e.g., HRMS, Tandem MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₆INO₂). rsc.org This technique can differentiate between compounds with the same nominal mass but different elemental compositions.

Tandem MS (MS/MS): Tandem mass spectrometry can be used to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is produced. Expected fragmentation patterns for this compound would include the loss of the nitro group (NO₂), the cleavage of the vinyl bond, and the loss of the iodine atom. This data provides valuable structural information. For instance, the mass spectrum of the related compound 1-iodo-3-nitrobenzene (B31131) shows major peaks at m/z 249 (molecular ion), 203 (loss of NO₂), and 76 (benzene fragment). nih.gov

Predicted Fragmentation ions for this compound:

| m/z | Fragment |

| 275 | [M]⁺ |

| 229 | [M - NO₂]⁺ |

| 148 | [M - I]⁺ |

| 127 | [I]⁺ |

| 102 | [C₈H₆]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would show strong absorption bands corresponding to the nitro group's asymmetric and symmetric stretching vibrations, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. libretexts.org The C=C stretching of the vinyl group would appear around 1640 cm⁻¹. lumenlearning.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C in-ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region. lumenlearning.com The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the nitro group and the C=C bond are expected to be strong in the Raman spectrum. The aromatic ring vibrations would also be clearly visible.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1340 |

| Alkene (C=C) | Stretch | ~1640 |

| Aromatic (C-H) | Stretch | >3000 |

| Aromatic (C=C) | In-ring Stretch | 1600-1400 |

| C-I | Stretch | <600 |

Single-Crystal X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Assignment

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. msu.edumdpi.com For this compound, this technique would confirm the trans or cis configuration of the nitroethenyl group. Crystal structures of similar compounds, such as (E)-1-Nitro-4-(2-nitroethenyl)benzene and 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene, show a nearly planar conformation of the molecule and a trans arrangement of the vinyl protons. nih.govnih.gov It is expected that this compound would adopt a similar conformation to maximize conjugation and minimize steric hindrance.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The extended conjugation between the benzene ring, the vinyl group, and the nitro group in this compound is expected to result in absorption bands in the UV or visible region. libretexts.org The spectrum of the related compound 1-iodo-3-nitrobenzene shows absorption maxima in the UV region. spectrabase.com The addition of the conjugated nitroethenyl group is expected to cause a bathochromic (red) shift to longer wavelengths. youtube.compearson.com The position and intensity of the absorption bands are sensitive to the solvent polarity.

Advanced Chromatographic-Mass Spectrometric Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Purity Profiling and Impurity Analysis

Hyphenated techniques that couple chromatography with mass spectrometry are powerful tools for separating and identifying components in a mixture, making them ideal for assessing the purity of this compound and identifying any impurities.

GC-MS: Gas chromatography-mass spectrometry is suitable for the analysis of volatile and thermally stable compounds. It can be used to separate this compound from starting materials like 3-iodobenzaldehyde (B1295965) and nitromethane, as well as from any side-products of the synthesis. The mass spectrometer provides identification of the separated components. nih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. uni-regensburg.de It offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace impurities.

Theoretical and Computational Chemistry Investigations of 1 Iodo 3 2 Nitroethenyl Benzene

Electronic Structure Analysis via Density Functional Theory (DFT) and Ab Initio Methods

The electronic structure of 1-Iodo-3-(2-nitroethenyl)benzene can be thoroughly investigated using computational methods like Density Functional Theory (DFT) and ab initio calculations. These methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials for iodine), are well-suited for this type of analysis. Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can also be used for a more rigorous, albeit computationally expensive, examination of the electronic structure.

A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO, conversely, represents the region most likely to accept an electron, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the iodinated benzene (B151609) ring, which is electron-rich. The LUMO is anticipated to be centered on the electron-withdrawing nitroethenyl group. The presence of the iodine atom, a large and polarizable halogen, and the strongly electron-withdrawing nitro group will significantly influence the energies of these frontier orbitals.

Table 1: Illustrative Frontier Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | 1.13 | 10.37 |

| Iodobenzene | -8.70 | 0.50 | 9.20 |

| β-Nitrostyrene | -7.50 | -2.50 | 5.00 |

| This compound (Estimated) | -7.80 | -2.80 | 5.00 |

Note: The values for this compound are estimated based on the expected electronic effects of the substituents.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the benzene ring and the ethenyl group, as well as the rotation of the nitro group. A detailed understanding of the molecule's preferred shapes and the energy barriers between them can be achieved through conformational analysis and potential energy surface (PES) mapping.

A PES is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. longdom.orglibretexts.orguleth.ca By systematically varying key dihedral angles and calculating the corresponding single-point energies, a map of the conformational landscape can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and saddle points, representing the transition states between them.

Table 2: Estimated Rotational Energy Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) |

| C(aryl)-C(vinyl) | Rotation of the vinyl group relative to the benzene ring | 5-10 |

| C(vinyl)-N | Rotation of the nitro group | 2-5 |

Note: These are estimated values based on typical rotational barriers in similar conjugated systems.

Reaction Pathway Elucidation and Transition State Modeling for Mechanistic Insights

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. acs.orgresearchgate.netacs.org For this compound, this approach can provide detailed insights into its synthesis and subsequent reactions.

The most common synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation between an aromatic aldehyde and a nitroalkane. youtube.comorgsyn.org In the case of this compound, this would involve the reaction of 3-iodobenzaldehyde (B1295965) with nitromethane (B149229). Computational modeling can be used to study the mechanism of this reaction, identifying the key intermediates and the transition state for the rate-determining step, which is typically the C-C bond formation or the subsequent dehydration.

Furthermore, the reactivity of the synthesized this compound in reactions such as Michael additions, cycloadditions, or reductions can be investigated. mdpi.comnih.gov By calculating the energies of the transition states for different possible pathways, the most favorable reaction mechanism can be determined. Transition state theory can then be used to estimate the reaction rates.

Table 3: Illustrative Reaction and Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Description | ΔE (kcal/mol) | ΔG‡ (kcal/mol) |

| Reactant → Transition State 1 | C-C bond formation | - | 20-25 |

| Transition State 1 → Intermediate | Formation of an adduct | -10 | - |

| Intermediate → Transition State 2 | Proton transfer | - | 10-15 |

| Transition State 2 → Product | Final product formation | -20 | - |

Note: These are hypothetical values to illustrate the type of data obtained from reaction pathway modeling.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for their characterization. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be particularly useful.

DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. cdnsciencepub.comnih.govnih.gov These predicted shifts, when compared to experimental data, can confirm the structure of the molecule. The chemical shifts will be influenced by the electronic environment of each nucleus, with the electron-withdrawing nitroethenyl group and the electronegative iodine atom causing significant shifts in adjacent protons and carbons.

Similarly, the vibrational frequencies of this compound can be calculated. These frequencies correspond to the peaks in the IR spectrum and are characteristic of the different functional groups present in the molecule. For instance, the characteristic stretching frequencies of the nitro group (asymmetric and symmetric), the C=C double bond, and the C-I bond can be predicted.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Vinyl H (alpha to nitro) | 7.5 - 8.0 |

| Vinyl H (beta to nitro) | 8.0 - 8.5 |

| Aromatic H (ortho to iodo) | 7.8 - 8.2 |

| Aromatic H (para to iodo) | 7.2 - 7.6 |

| Aromatic H (ortho to vinyl) | 7.6 - 8.0 |

Note: These are estimated ranges based on the expected substituent effects.

Calculation of Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui functions, Electrostatic Potential Maps)

To gain a deeper understanding of the reactivity of this compound, various quantum chemical descriptors can be calculated. These descriptors provide a quantitative measure of the local and global reactivity of the molecule.

Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comwikipedia.orgscm.comnih.govjoaquinbarroso.com For this compound, the Fukui function for nucleophilic attack (f+) is expected to be largest on the β-carbon of the ethenyl group, which is activated by the electron-withdrawing nitro group. The Fukui function for electrophilic attack (f-) would likely be highest on the iodinated benzene ring.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.orgresearchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the nitro group and a more positive potential on the vinyl protons and parts of the benzene ring.

Table 5: Illustrative Fukui Indices for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C (β to nitro) | High | Low |

| C (α to nitro) | Low | Medium |

| C (attached to Iodo) | Low | High |

| Iodo | Low | High |

Note: These are qualitative predictions of the relative magnitudes of the Fukui indices.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, particularly in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent influences the molecule's conformation and reactivity.

Furthermore, MD simulations can be used to study the intermolecular interactions between molecules of this compound in the solid state or in concentrated solutions. researchgate.net These interactions, such as π-π stacking of the benzene rings and dipole-dipole interactions involving the nitro group, can influence the material's bulk properties.

Table 6: Potential Intermolecular Interactions for this compound

| Interaction Type | Description | Estimated Energy (kcal/mol) |

| π-π Stacking | Interaction between benzene rings | 2-5 |

| Dipole-Dipole | Interaction between nitro groups | 1-4 |

| Halogen Bonding | Interaction involving the iodine atom | 1-3 |

Note: These are typical energy ranges for such non-covalent interactions.

Emerging Research Directions and Future Perspectives in the Chemistry of 1 Iodo 3 2 Nitroethenyl Benzene

Exploration of Asymmetric Synthetic Routes to Chiral Derivatives

The development of asymmetric methodologies to access chiral derivatives of 1-iodo-3-(2-nitroethenyl)benzene is a burgeoning area of research. The synthesis of enantiomerically enriched compounds is of paramount importance in medicinal chemistry and materials science. Given the structure of this compound, two primary strategies are being explored: the asymmetric Henry (nitroaldol) reaction and the asymmetric conjugate addition to the nitroalkene moiety.

The asymmetric Henry reaction, involving the condensation of 3-iodobenzaldehyde (B1295965) with a nitromethane (B149229) equivalent, represents a key step towards chiral nitroalcohols, which are immediate precursors to chiral nitroalkenes. mdpi.comsemanticscholar.org The use of chiral catalysts, such as metal complexes and organocatalysts, can induce high levels of stereocontrol in this transformation. uwindsor.ca For instance, copper complexes with chiral ligands have been shown to be highly effective in catalyzing the asymmetric Henry reaction, yielding products with excellent enantiomeric excess. semanticscholar.org

| Catalyst Type | Chiral Ligand/Catalyst | Substrate Scope | Enantioselectivity (ee) | Reference |

| Metal Complex | In situ generated L-Cu(OAc)₂·H₂O | Substituted aromatic aldehydes | Up to 94.6% | semanticscholar.org |

| Metal Complex | Chiral Bis(oxazoline)-Copper(II) | α-keto esters | High | |

| Organocatalyst | Axially chiral guanidine (B92328) bases | Aromatic and aliphatic aldehydes | High | mdpi.com |

| Organocatalyst | Cinchona alkaloid derivatives | Various aldehydes | Moderate to high | mdpi.com |

Another promising approach is the asymmetric 1,4-addition of nucleophiles to the pre-formed this compound. rsc.orgrsc.org This reaction allows for the introduction of a wide range of substituents at the β-position to the nitro group, creating a new stereocenter. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to nitroalkenes has been reported to proceed with high yields and excellent enantioselectivities. rsc.orgrsc.org Organocatalysis, employing chiral thioureas or aminocatalysts, also presents a powerful tool for the enantioselective conjugate addition of various carbon and heteroatom nucleophiles to nitroalkenes. nih.govmdpi.com

Future research in this area will likely focus on the development of more efficient and selective catalysts, broadening the scope of nucleophiles that can be employed in conjugate additions, and the application of these chiral derivatives in the synthesis of complex molecules.

Investigation of Photoredox Catalysis and Electrochemical Transformations

The presence of both an aryl iodide and a nitroalkene functionality in this compound makes it an ideal candidate for investigation under photoredox and electrochemical conditions. These methods offer green and mild alternatives to traditional synthetic transformations.

Photoredox catalysis can be utilized to activate the C-I bond towards radical formation. organic-chemistry.orgpurdue.eduacs.org Under visible light irradiation in the presence of a suitable photosensitizer, the aryl iodide can undergo homolytic cleavage to generate an aryl radical. This radical can then participate in a variety of coupling reactions, such as Heck-type reactions, C-H functionalization, or cross-coupling with other partners. acs.org For instance, a photoredox-mediated nickel-catalyzed cross-coupling of aryl iodides with thiols has been developed, showcasing the potential for C-S bond formation under mild conditions. organic-chemistry.org

Electrochemical methods provide another avenue for the selective transformation of this compound. The nitro group is highly susceptible to electrochemical reduction. uchile.clacs.orgresearchgate.netmdma.ch By carefully controlling the electrode potential and reaction conditions, the nitro group can be selectively reduced to various functionalities, including nitroso, hydroxylamino, or amino groups. The electrochemical reduction of β-nitrostyrene derivatives has been shown to be sensitive to both electronic and steric effects of the substituents. uchile.clresearchgate.net Furthermore, theoretical studies on the electrochemical reaction of nitrostyrene (B7858105) with other electrophiles, such as benzaldehyde (B42025), have provided insights into the possible reaction pathways. researchgate.net

Future work will likely explore the combination of photoredox and electrochemical methods to achieve novel transformations, as well as the development of enantioselective variants of these reactions. The in-situ generation of reactive intermediates under these conditions opens up new possibilities for the construction of complex molecular architectures.

Application in Continuous Flow Chemistry for Scalable and Efficient Synthesis

Continuous flow chemistry is emerging as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. acs.orgresearchgate.neteuropa.eu The inherent advantages of flow chemistry, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates safely, make it highly suitable for the synthesis and transformation of this compound.

The synthesis of nitrostyrene derivatives has been successfully demonstrated in continuous flow systems. acs.org For example, a two-step continuous-flow protocol using heterogeneous catalysts has been developed for the synthesis of β-nitrostyrene derivatives and their subsequent reactions. acs.org The initial Henry reaction between an aromatic aldehyde and nitromethane can be performed using an amino-functionalized silica (B1680970) gel as a recyclable catalyst, followed by dehydration to the nitroalkene. This can then be directly coupled with a subsequent reaction in a continuous manner.

| Reaction Step | Catalyst | Conditions | Advantages | Reference |

| Nitrostyrene Synthesis | Amino-functionalized silica gel | Continuous flow | Catalyst recyclability, high selectivity | acs.org |

| Conjugate Addition | Polymer-supported Ca-Pybox | Continuous flow | Synthesis of chiral nitro compounds | acs.org |

| Nitration | Mixed acid | Microreactor | Enhanced safety and selectivity | thieme-connect.de |

The application of flow chemistry to nitration reactions, which are often highly exothermic and potentially hazardous in batch processes, has also been well-documented. europa.eu The use of microreactors allows for superior temperature control, minimizing the formation of byproducts and ensuring operational safety. thieme-connect.de

Future research will focus on developing a fully continuous, multi-step synthesis of this compound and its derivatives. The integration of in-line purification and analysis techniques will further enhance the efficiency and automation of the process, making it attractive for industrial-scale production.

Development of Bio-Inspired and Biomimetic Transformations

Nature often provides inspiration for the development of novel and sustainable chemical transformations. Bio-inspired and biomimetic approaches are gaining traction in organic synthesis, offering mild reaction conditions and high selectivity. For this compound, enzymatic and biomimetic catalytic systems could be employed for its selective transformation.

The reduction of the nitroalkene double bond is a key transformation, and biocatalytic methods using "ene"-reductases have shown great promise in this area. nih.gov These enzymes can catalyze the stereoselective reduction of C=C double bonds, providing access to chiral nitroalkanes. Furthermore, a thiourea-catalyzed biomimetic reduction of conjugated nitroalkenes has been developed, mimicking the action of NAD(P)H-dependent reductases. thieme-connect.de

Enzymatic photoredox catalysis is another exciting frontier. An engineered flavin-dependent "ene"-reductase has been shown to catalyze the asymmetric C-alkylation of nitroalkanes with alkyl halides under photochemical conditions. nih.gov This approach could potentially be adapted for the functionalization of derivatives of this compound. While biocatalytic nitration is still an emerging field, enzymatic approaches for the nitration of aromatic compounds are being explored, which could offer a green alternative for the synthesis of nitro-substituted precursors. acs.org

Future perspectives in this area include the discovery and engineering of novel enzymes with tailored activities towards substrates like this compound. The combination of biocatalysis with other catalytic methods, such as metal catalysis or photoredox catalysis, in chemoenzymatic cascades will open up new synthetic routes to valuable compounds.

Exploration of Potential Applications in Advanced Materials Science (e.g., Polymerization, Optoelectronic Materials)

The unique electronic properties of this compound, arising from the combination of the electron-withdrawing nitroethenyl group and the polarizable iodine atom, make it an interesting candidate for applications in advanced materials science. mdpi.com The conjugated system can be extended through polymerization or cross-coupling reactions, leading to materials with tailored optoelectronic properties. nih.govtue.nlresearchgate.net

The aryl iodide functionality serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for the synthesis of conjugated polymers. These polymers are the cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govtue.nl The introduction of the nitro group can significantly influence the electronic properties of the resulting polymer, such as its electron affinity and bandgap. mdpi.com

| Material Class | Potential Application | Key Structural Feature | Reference |

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Extended π-conjugation via cross-coupling | nih.govtue.nl |